(2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide
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Overview
Description
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between 9-methyl-9H-carbazole-3-carbaldehyde and N-phenylhydrazinecarbothioamide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.
Scientific Research Applications
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of organic photovoltaic materials, sensors, and electroluminescent devices
Mechanism of Action
The mechanism of action of 2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other biological molecules. The presence of the Schiff base functional group allows the compound to participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
2-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the presence of the 9-methyl-9H-carbazole moiety and the Schiff base functional group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H18N4S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H18N4S/c1-25-19-10-6-5-9-17(19)18-13-15(11-12-20(18)25)14-22-24-21(26)23-16-7-3-2-4-8-16/h2-14H,1H3,(H2,23,24,26)/b22-14+ |
InChI Key |
QTSIAQGIWPHQSS-HYARGMPZSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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